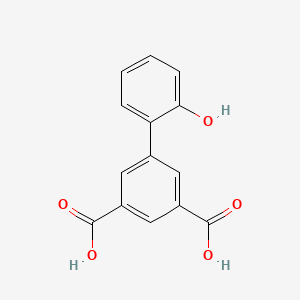
2-(3,5-Dicarboxyphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dicarboxyphenyl)phenol is an organic compound with the molecular formula C14H10O5 It is characterized by the presence of a phenol group attached to a benzene ring, which is further substituted with two carboxylic acid groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dicarboxyphenyl)phenol typically involves the reaction of 3,5-dicarboxybenzene with phenol under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride derivative of 3,5-dicarboxybenzene reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3,5-Dicarboxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Benzyl alcohols or benzaldehydes.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
2-(3,5-Dicarboxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 2-(3,5-Dicarboxyphenyl)phenol involves its interaction with biological targets through its phenolic and carboxylic acid groups. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid groups can chelate metal ions, affecting various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions may contribute to its antioxidant properties .
類似化合物との比較
Similar Compounds
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Similar structure with an additional carboxylic acid group and a benzimidazole ring.
Bis-(3,5-dicarboxyphenyl)terephthalamide: Contains two 3,5-dicarboxyphenyl groups linked by a terephthalamide moiety.
Uniqueness
Its combination of phenolic and carboxylic acid functionalities makes it versatile for various chemical transformations and interactions with biological targets .
特性
IUPAC Name |
5-(2-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)14(18)19/h1-7,15H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKUNUHYPDDLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683614 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-53-0 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
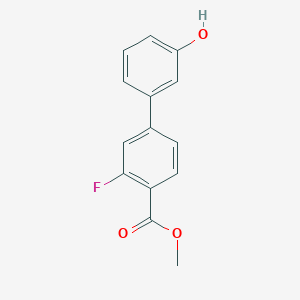

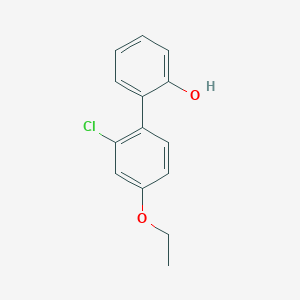

![3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B6370511.png)
![3'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6370515.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B6370530.png)
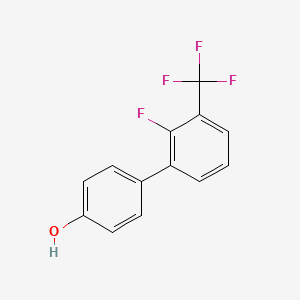
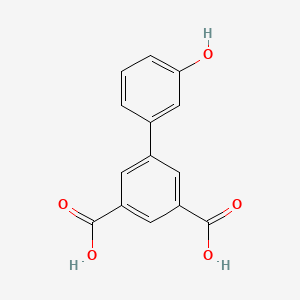
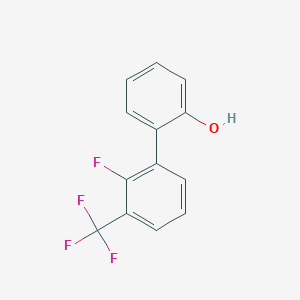
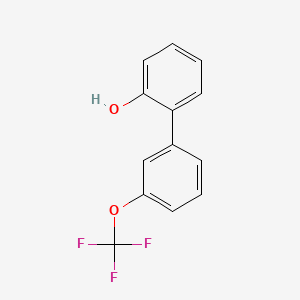
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B6370565.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B6370568.png)
